molecular formula C11H8O3 B6241371 (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid CAS No. 1210059-73-6

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid

Cat. No. B6241371
CAS RN: 1210059-73-6
M. Wt: 188.2
InChI Key:
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Description

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid, also known as (2E)-3-(1-benzofuran-5-yl)prop-2-enoate, is a naturally occurring compound found in several plants, fungi, and bacteria. It is an important component of many metabolic pathways and is involved in several biochemical and physiological processes.

Scientific Research Applications

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. In addition, it has been found to be a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as an antioxidant, and as an anti-inflammatory agent.

Mechanism of Action

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid acts by inhibiting the activity of enzymes involved in the metabolism of drugs and other compounds. For example, it is a potent inhibitor of CYP2C9, which is involved in the metabolism of many drugs. In addition, it has been found to be a potential inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid has been found to have several biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been found to have an inhibitory effect on the enzyme CYP2C9, which is involved in the metabolism of many drugs. Finally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a naturally occurring compound, making it relatively easy to obtain and use in experiments. In addition, it has been found to have potent inhibitory effects on enzymes involved in drug metabolism and neurotransmitter breakdown, making it useful for studying these processes.
A limitation of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid is that it is not always easy to obtain in large quantities, making it difficult to use in large-scale experiments. In addition, it has not been extensively studied, making it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for research on (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid. One potential direction is to further investigate its potential as an inhibitor of CYP2C9 and acetylcholinesterase, as well as its potential effects on other enzymes involved in drug metabolism and neurotransmitter breakdown. In addition, further research could be conducted to investigate its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research could be conducted to explore the potential therapeutic applications of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid, such as its potential use in the treatment of various diseases.

Synthesis Methods

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid is synthesized from benzofuran-5-yl propionic acid and sodium hydroxide in a two-step process. First, the benzofuran-5-yl propionic acid is heated in aqueous sodium hydroxide to form the sodium salt of the acid. This reaction is followed by the addition of a strong acid (e.g. hydrochloric acid) to the reaction mixture, which results in the formation of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzofuran", "Acetic anhydride", "Sodium acetate", "Bromine", "Sodium hydroxide", "Ethyl acetoacetate", "Benzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzofuran with bromine in acetic acid to form 5-bromo-benzofuran", "Step 2: Reaction of 5-bromo-benzofuran with sodium acetate in acetic anhydride to form 5-acetoxy-benzofuran", "Step 3: Hydrolysis of 5-acetoxy-benzofuran with sodium hydroxide to form 5-hydroxy-benzofuran", "Step 4: Condensation of 5-hydroxy-benzofuran with ethyl acetoacetate and benzaldehyde in ethanol to form 3-(1-benzofuran-5-yl)pent-2-ene-1,5-dione", "Step 5: Reduction of 3-(1-benzofuran-5-yl)pent-2-ene-1,5-dione with sodium borohydride in methanol to form (2E)-3-(1-benzofuran-5-yl)pent-2-enoic acid", "Step 6: Oxidation of (2E)-3-(1-benzofuran-5-yl)pent-2-enoic acid with hydrochloric acid and sodium chlorate in water to form (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid", "Step 7: Purification of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid by recrystallization from diethyl ether and drying with sodium sulfate" ] }

CAS RN

1210059-73-6

Product Name

(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid

Molecular Formula

C11H8O3

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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